5-Bromo-2'-chloro-2,3'-bipyridine

Coordination Chemistry Ligand Design Supramolecular Chemistry

Researchers designing asymmetric ligands often face limited access to heterocyclic scaffolds with truly orthogonal reactive handles. 5-Bromo-2'-chloro-2,3'-bipyridine (CAS 942205-99-4) eliminates this bottleneck via its unique 2,3'-linkage and distinct Br (C5) / Cl (C2') substitution pattern, enabling controlled, stepwise cross-coupling for modular ligand library synthesis. • Orthogonal Br/Cl reactivity supports sequential Suzuki, Buchwald-Hartwig, or Negishi coupling without protecting-group strategies. • Asymmetric 2,3'-bipyridine core induces stereoselectivity in Pd, Ru, and Ir catalysis. • Reliable bench-to-bulk supply with global shipping for uninterrupted R&D workflows.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
CAS No. 942205-99-4
Cat. No. B12619430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2'-chloro-2,3'-bipyridine
CAS942205-99-4
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H
InChIKeyIDLUBXMKPAIZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2'-chloro-2,3'-bipyridine: Product Overview


5-Bromo-2'-chloro-2,3'-bipyridine (CAS 942205-99-4) is a heterocyclic building block that serves as a foundational precursor in the synthesis of complex organic molecules and ligands. Its molecular formula is C10H6BrClN2, with a molecular weight of 269.52 g/mol . The compound's core is a 2,3'-bipyridine, a structural isomer that is less common than the symmetrical 2,2'-bipyridine. The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2'-position—on this asymmetric backbone is its key defining feature . This unique substitution pattern provides orthogonal reactivity sites, enabling selective, sequential functionalization via cross-coupling reactions, a capability that is critical for constructing diverse chemical libraries and tailored ligands .

5-Bromo-2'-chloro-2,3'-bipyridine: Non-Interchangeable with Analogues


The procurement value of 5-bromo-2'-chloro-2,3'-bipyridine is derived from its precise and non-interchangeable structural features. Substituting this compound with a different bipyridine isomer, such as the more common 2,2'-bipyridine, fundamentally alters the coordination geometry and steric environment of any resulting metal complex . Similarly, using an analog with a different halogen substitution pattern (e.g., 5,5'-dibromo-2,2'-bipyridine or 2-chloro-2,3'-bipyridine) forfeits the orthogonal reactivity that is essential for stepwise, controlled synthesis . The 2,3'-linkage provides an asymmetric ligand framework, while the distinct Br and Cl sites offer a precise 'chemical program' for sequential cross-coupling . Without this specific combination of isomer and substitution pattern, a synthetic route is likely to fail or require a complete redesign, leading to significant delays and increased costs.

5-Bromo-2'-chloro-2,3'-bipyridine: Structural & Reactivity Evidence


Asymmetric vs. Symmetric Bipyridine Ligands

The core 2,3'-bipyridine isomer of 5-bromo-2'-chloro-2,3'-bipyridine imparts a fundamentally different geometry compared to the more widely used 2,2'-bipyridine scaffold. In a 2,2'-bipyridine, the two nitrogen atoms are positioned to form a planar, five-membered chelate ring with a metal center, which is ideal for creating symmetrical, octahedral complexes . In contrast, the 2,3'-linkage creates an inherently asymmetric ligand field. This results in metal complexes with distinct coordination geometries, different dipole moments, and altered photophysical properties, which are crucial for tuning catalytic selectivity and material function .

Coordination Chemistry Ligand Design Supramolecular Chemistry

Orthogonal Reactivity of Bromine and Chlorine

The presence of a bromine at the 5-position and a chlorine at the 2'-position provides two sites with significantly different reactivities in palladium-catalyzed cross-coupling reactions. Aryl bromides are known to be substantially more reactive toward oxidative addition than aryl chlorides [1]. For instance, in Negishi or Suzuki couplings, the C-Br bond can be selectively activated and functionalized in the presence of the C-Cl bond . This orthogonal reactivity enables a controlled, two-step synthetic sequence: the 5-position can be modified first, leaving the 2'-chloro group intact for a subsequent, orthogonal transformation.

Organic Synthesis Cross-Coupling Reactions Sequential Functionalization

Crystal Structure & Halogen-Bonding Geometry

The single-crystal structure of 5-bromo-2'-chloro-2,3'-bipyridine has been determined by X-ray diffraction, revealing a triclinic crystal system with the space group P -1 [1]. The unit cell dimensions are a = 4.06096 Å, b = 10.91085 Å, c = 12.34281 Å, with angles α = 110.6602°, β = 92.5824°, and γ = 94.7301°. The refinement of the structure resulted in a low residual factor (R) of 0.0267, indicating high precision [1]. Importantly, the compound is a proven component in halogen-bonded co-crystals, where the bromine and chlorine atoms act as potent halogen-bond donors [2]. This ability to participate in directional, non-covalent interactions is a key differentiator for applications in crystal engineering.

Crystal Engineering Halogen Bonding Materials Science

Distinct Substitution Pattern Among 2,3'-Bipyridines

A comparison with other commercially available halogenated 2,3'-bipyridines highlights the unique combination of features in 5-bromo-2'-chloro-2,3'-bipyridine. For example, 6-bromo-2'-chloro-2,3'-bipyridine (CAS 942206-02-2) also has a Br and a Cl, but the bromine is at the 6-position. This different substitution pattern will alter the steric and electronic properties of any derivative. Similarly, 4,6'-dibromo-2,3'-bipyridine (CAS 942206-14-6) is a dibrominated analog that lacks the orthogonal reactivity offered by the Br/Cl pair. 5-bromo-2'-chloro-2,3'-bipyridine is distinguished by its specific 5-bromo/2'-chloro substitution on the 2,3'-core, a combination that is not represented by these other analogs.

Chemical Library Synthesis Medicinal Chemistry Catalysis

5-Bromo-2'-chloro-2,3'-bipyridine: Key Applications


Asymmetric Bidentate Ligands for Transition Metal Catalysis

This compound is an ideal starting material for creating novel, unsymmetrical bidentate ligands. The 2,3'-bipyridine core provides an asymmetric coordination environment, which is known to be beneficial for inducing stereoselectivity in catalytic transformations . The orthogonal reactivity of the Br and Cl sites allows for the sequential installation of two different donor groups or chiral auxiliaries via cross-coupling . This enables the modular design of tailored ligand libraries to optimize the activity and enantioselectivity of catalysts based on metals like Pd, Ru, and Ir .

Modular Architectures via Sequential Cross-Coupling

The 5-bromo and 2'-chloro groups serve as a programmable 'chemical handle' for stepwise molecular construction . The higher reactivity of the aryl bromide allows for a first functionalization event (e.g., Suzuki coupling with an aryl boronic acid), followed by activation of the remaining aryl chloride in a second, orthogonal reaction . This controlled, two-step process is a powerful strategy for building complex, unsymmetrical bipyridine derivatives for use in medicinal chemistry or advanced materials science.

Crystal Engineering: Halogen-Bonded Co-crystals

The compound's precise crystal structure and its capacity to form robust halogen bonds are leveraged in crystal engineering studies [1]. The specific unit cell parameters (a = 4.06096 Å, b = 10.91085 Å, c = 12.34281 Å; space group P -1) and low residual factor (R = 0.0267) provide a high-confidence structural foundation [1]. Its documented use in halogen-bonded co-crystals [1] demonstrates its utility in designing materials with predictable solid-state properties, such as tunable thermal expansion or photomechanical responses.

Photophysical Property Tuning for Advanced Materials

The asymmetric nature of the 2,3'-bipyridine core and the electronic influence of the halogen substituents (Br and Cl) directly impact the photophysical properties of its metal complexes . These properties, such as absorption and emission wavelengths, excited-state lifetimes, and quantum yields, can be systematically tuned by modifying the structure through the orthogonal reactive handles. This makes it a valuable precursor for synthesizing components for organic light-emitting diodes (OLEDs), luminescent sensors, and dye-sensitized solar cells.

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